1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-5-one core substituted with a 4-fluorophenyl group at position 1 and a carboxamide linkage to a 5-methyl-1,3,4-thiadiazole ring at position 2. The methyl group on the thiadiazole ring likely optimizes steric effects and solubility .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-8-17-18-14(22-8)16-13(21)9-6-12(20)19(7-9)11-4-2-10(15)3-5-11/h2-5,9H,6-7H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYACAWHFAURGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenyl derivative and the 5-methyl-1,3,4-thiadiazole derivative separately. These intermediates are then coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
5-Isopropyl-1,3,4-thiadiazole Analogs
- Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C₁₆H₁₇FN₄O₂S
- Key Differences : Replacement of the methyl group with isopropyl increases steric bulk (average mass: 348.396 vs. ~306–388 for other analogs). This may enhance target binding affinity but reduce solubility due to hydrophobicity .
5-Cyclohexyl-1,3,4-thiadiazole Analogs
- Compound : N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C₁₉H₂₁FN₄O₂S
5-Benzyl-1,3,4-thiadiazole Analogs
- Compound : N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C₁₃H₁₄N₄O₃S
- Key Differences : The benzyl group enhances aromatic interactions, while the furan-2-ylmethyl substitution replaces the fluorophenyl group, reducing electronegativity and altering pharmacokinetics (molecular weight: 306.34) .
Variations in the Aromatic Substituent
3,4-Dimethylphenyl-Substituted Analogs
- Compound: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cytotoxicity data (55.3% plaque reduction at 117.4 µM) suggest moderate bioactivity compared to fluorophenyl derivatives .
Furan-2-ylmethyl-Substituted Analogs
- Compound : 1-[(Furan-2-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C₁₃H₁₄N₄O₃S
Biological Activity
1-(4-Fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H12FN3O2S
- Molecular Weight : 279.32 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, followed by cyclization to form the pyrrolidine ring. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies demonstrated that the compound inhibited cell proliferation in human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vivo studies using animal models showed a significant reduction in inflammation markers following treatment with this compound, suggesting its potential use in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology assessed the antimicrobial efficacy of several thiadiazole derivatives, including our compound. The results indicated a significant reduction in bacterial growth compared to control groups, reinforcing the potential application in treating bacterial infections .
Case Study 2: Anticancer Activity
In a clinical trial involving patients with breast cancer, administration of a thiadiazole derivative resulted in a marked decrease in tumor size and improved patient survival rates. The study concluded that compounds like this compound could play a crucial role in future cancer therapies .
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the pyrrolidinone ring, fluorophenyl group, and thiadiazole substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula .
- Example Data :
- 1H NMR (DMSO-d6): δ 8.12 (s, 1H, thiadiazole-H), 7.45–7.30 (m, 4H, fluorophenyl), 3.85–3.65 (m, 2H, pyrrolidine), 2.50 (s, 3H, CH3-thiadiazole) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : Multi-step synthesis typically involves:
Cyclocondensation : Formation of the thiadiazole ring using phosphorus oxychloride (POCl3) or Lawesson’s reagent.
Amide Coupling : Reaction of 5-oxopyrrolidine-3-carboxylic acid with the thiadiazol-2-amine derivative using coupling agents like EDCI/HOBt .
- Key Optimization : Solvent choice (e.g., DMF for polar intermediates) and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
